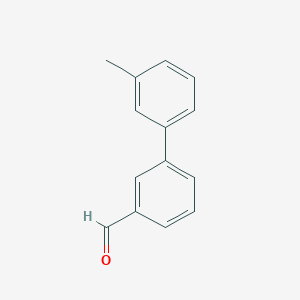
3-Chloro-5-fluoro-2-hydroxybenzaldehyde
概要
説明
3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a dihalogenated salicylaldehyde derivative . It is also known as 3-Chloro-5-fluorosalicylaldehyde .
Synthesis Analysis
The compound can be synthesized by the formylation of 2-chloro-4-fluorophenol with chloroform through reflux with concentrated NaOH(aq) .Molecular Structure Analysis
The molecular structure of the compound is planar, with an r.m.s. deviation from the plane of all non-hydrogen atoms of 0.0135 A . The molecule engages in intramolecular hydrogen bonding between the phenol hydrogen atom and formyl functional group oxygen with an O1 O2 distance of 2.6231 (19) A .Chemical Reactions Analysis
The compound has been used in the reaction of 2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 5-fluoro-2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl 3 ·6H 2 O under room temperature conditions to obtain five Dy–HOFs .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm 3, a boiling point of 205.9±35.0 °C at 760 mmHg, and a flash point of 78.3±25.9 °C . It also has a molar refractivity of 39.8±0.3 cm 3, a polar surface area of 37 Å 2, and a molar volume of 115.7±3.0 cm 3 .科学的研究の応用
Antimicrobial Agent Synthesis
3-Chloro-5-fluoro-2-hydroxybenzaldehyde: plays a significant role in the synthesis of novel antimicrobial complexes. Its structure allows for intramolecular hydrogen bonding, which is crucial for the stability and reactivity of the antimicrobial agents .
Organic Synthesis Building Block
This compound serves as an organic building block, particularly in the synthesis of complex molecules. Its reactive aldehyde group can be utilized in various organic reactions, making it a versatile reagent in synthetic chemistry .
Crystallographic Studies
Due to its planar structure and interesting bonding properties, 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is used in crystallographic studies to understand molecular interactions and packing in the solid state .
Development of Fluorescent Probes
The compound’s unique electronic structure makes it suitable for the development of fluorescent probes used in sensing and imaging applications. These probes can be tailored to detect specific ions or molecules within biological systems .
Coordination Chemistry
In coordination chemistry, 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is used to synthesize ligands that can chelate metal ions. These chelating agents have applications ranging from catalysis to materials science .
Pharmaceutical Research
The compound’s derivatives are being explored for their potential pharmaceutical applications. Its ability to interact with various biological targets can lead to the development of new drugs .
Analytical Chemistry
As an analytical reagent, 3-Chloro-5-fluoro-2-hydroxybenzaldehyde can be used in the development of assays and tests for the detection of chemical species, due to its specific reactivity and colorimetric properties .
Environmental Studies
This compound can be employed in environmental studies to understand the behavior of halogenated organic compounds in ecosystems. Its degradation products and interaction with other environmental chemicals are of particular interest .
作用機序
Safety and Hazards
将来の方向性
The compound has been studied for its antibacterial characteristics . It also plays an important role in the synthesis of novel antimicrobial complexes . Furthermore, it is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction .
特性
IUPAC Name |
3-chloro-5-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXIEGGPMOEWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382265 | |
| Record name | 3-chloro-5-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2-hydroxybenzaldehyde | |
CAS RN |
82128-69-6 | |
| Record name | 3-chloro-5-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 82128-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


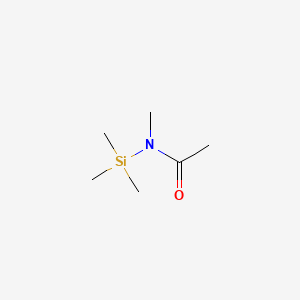


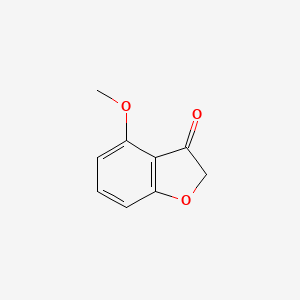
![6-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1585618.png)
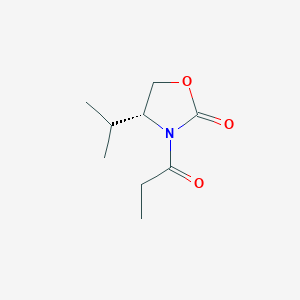
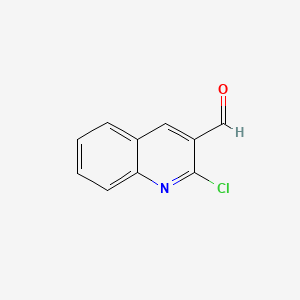
![3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1585624.png)

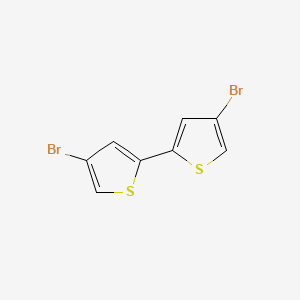
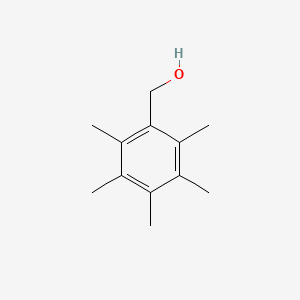
![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1585630.png)
